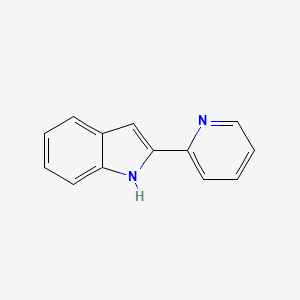

2-(2-Pyridinyl)-1H-indole

Descripción

Significance of Indole (B1671886) and Pyridine (B92270) Heterocycles in Chemical Science

Indole and pyridine rings are foundational structures in the field of heterocyclic chemistry. Their widespread presence in both natural and synthetic compounds underscores their importance in medicinal chemistry, materials science, and organic synthesis. rsc.orghilarispublisher.comsigmaaldrich.com The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring gives indole a unique electronic nature, making it a crucial component in numerous biologically active molecules. sigmaaldrich.comirjmets.com Similarly, the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key building block in many pharmaceuticals and functional materials. hilarispublisher.comsigmaaldrich.com

Historical Context of Indole Derivatives

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wisdomlib.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. pcbiochemres.comwikipedia.org This discovery paved the way for systematic research into indole and its derivatives. A major breakthrough came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a versatile method for creating substituted indoles that remains widely used today. irjmets.comwikipedia.orgcreative-proteomics.com Throughout the 20th century, the significance of the indole nucleus grew as it was identified in essential biomolecules like the amino acid tryptophan and various alkaloids, solidifying its role as a privileged scaffold in chemical and pharmaceutical research. pcbiochemres.comwikipedia.org

Prevalence in Biologically Active Compounds and Natural Products

Both indole and pyridine moieties are ubiquitous in the natural world and form the core of many biologically active compounds. rsc.orgresearchgate.net The indole scaffold is a structural component of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov Many indole alkaloids, which are naturally occurring compounds containing an indole ring, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnrfhh.commdpi.com

Pyridine derivatives are also prevalent in biologically important molecules. For instance, the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) coenzymes, which are crucial for metabolic redox reactions, contain a pyridine ring. Many synthetic drugs also incorporate the pyridine scaffold, highlighting its importance in medicinal chemistry. hilarispublisher.comsigmaaldrich.com

Integration of Pyridine and Indole Moieties in Diverse Chemical Structures

The combination of indole and pyridine rings within a single molecular framework has led to the development of a diverse array of chemical structures with significant biological and material applications. hilarispublisher.com These "indolylpyridines" are valuable starting materials for synthesizing structurally diverse and biologically active agents. hilarispublisher.com The direct linkage of these two heterocycles, as seen in 2-(2-Pyridinyl)-1H-indole, creates compounds with unique photophysical and chemical properties. nih.govacs.org Researchers have explored various synthetic strategies, including multicomponent reactions and palladium-catalyzed cross-coupling reactions, to construct these integrated systems. researchgate.nettandfonline.comresearchgate.net The resulting compounds have shown potential in areas such as fluorescence imaging and as inhibitors of enzymes like 5-lipoxygenase. hilarispublisher.commdpi.com

Defining the Research Niche of this compound

The specific connectivity of the pyridine and indole rings in this compound defines a distinct area of research, setting it apart from other related isomers and derivatives.

Distinction from Other Pyridoindole Isomers and Derivatives

The term "pyridoindole" refers to a class of compounds where a pyridine ring is fused to an indole moiety. There are several positional isomers of pyridoindoles, also known as carbolines, depending on the points of fusion between the two rings (e.g., α-, β-, γ-, and δ-carbolines). acs.org For example, β-carbolines feature a pyridine ring fused to the indole skeleton and have been extensively studied for their diverse pharmacological activities. bohrium.com

In contrast, this compound is not a fused system but rather consists of a pyridine ring directly attached to the C2 position of the indole ring. nih.gov This structural arrangement distinguishes it from the fused pyridoindoles and from other isomers where the pyridine ring is attached at different positions of the indole, such as 3-(2-pyridinyl)-1H-indole or 1-(2-pyridinyl)-1H-indole. chemimpex.comsigmaaldrich.com Each of these isomers exhibits unique chemical and biological properties due to the different electronic and steric environments created by the specific connectivity. acs.org

Highlighting the Unique Connectivity and its Academic Implications

The direct C-N linkage between the pyridine and indole rings in this compound has significant academic implications. This specific arrangement allows for the potential of intramolecular hydrogen bonding and the existence of different rotational isomers (rotamers), which can be influenced by the solvent environment. acs.org The study of these conformational changes and their impact on the compound's photophysical properties, such as fluorescence, is an active area of research. nih.govacs.org

Scope and Objectives of Research on this compound

Research focused on the this compound scaffold is driven by a range of objectives aimed at leveraging its unique chemical and physical properties. These objectives include the development of efficient synthetic pathways, the exploration of its coordination chemistry, and its application in the creation of novel therapeutic agents and advanced materials.

Synthetic Methodologies and Chemical Properties

A primary objective for chemists is the development of efficient and regioselective synthetic routes to this compound and its derivatives. Researchers have successfully demonstrated palladium-catalyzed oxidative coupling between N-aryl-2-aminopyridines and internal alkynes to produce these compounds. snnu.edu.cnacs.org This method is noted for its use of cost-effective palladium catalysts and its applicability to a wide range of substrates. acs.org Another approach involves a cobalt-catalyzed cross-dehydrogenative coupling between N-(2-pyridyl)indoles and free indoles. rsc.org

A significant area of investigation is the compound's function as a bidentate N,N-ligand in coordination chemistry. researchgate.net Research has focused on synthesizing and characterizing metal complexes with this ligand. For example, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with a platinum(II) precursor resulted in a cycloplatinated product where the platinum is chelated via the pyridine nitrogen and bonded to the C3 carbon of the indole ring. researchgate.net Studies have also reported the synthesis of half-sandwich complexes containing the this compound moiety with metals such as rhodium (Rh), ruthenium (Ru), and osmium (Os), with the goal of evaluating their catalytic and biological activities. preprints.orgnih.govnih.gov

Applications in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, known to be a component of drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govrjpn.orgresearchgate.netresearchgate.netnih.gov Consequently, a major objective of research on this compound is the discovery of new therapeutic agents. chemimpex.comchemimpex.com

Anticancer Research: The development of novel anticancer agents is a key focus. The indole scaffold is a component of approved cancer treatments like the vinca (B1221190) alkaloids (vinblastine, vincristine). mdpi.com Research objectives include synthesizing derivatives and metal complexes that can inhibit cancer cell proliferation, potentially overcoming drug resistance.

Metal Complexes: Half-sandwich complexes of Ruthenium(II), Rhodium(III), Iridium(III), and Osmium(II) containing the this compound ligand have been synthesized and evaluated for their antiproliferative activity. preprints.orgnih.govnih.gov These complexes were tested against ovarian cancer cell lines (A2780 and cisplatin-resistant A2780cisR), showing moderate cytotoxicity. preprints.orgnih.govnih.gov Notably, the Os(II) complex showed no significant difference in activity against the sensitive and resistant cell lines, indicating a lack of cross-resistance, and both the Rh(III) and Os(II) compounds demonstrated selectivity for cancerous cells over normal prostate cells (PNT2). nih.gov

Indole Derivatives: A study on novel ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives, which incorporate the core indole-pyridine structure, identified two compounds (MDT-32 and MDT-47) with potent antiproliferative activity against ER-α-positive breast cancer cells (T47D and MCF-7). ajgreenchem.com Their enhanced activity was attributed to the presence of electron-withdrawing fluorine groups on the indole moiety. ajgreenchem.com Another research effort designed and synthesized 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potential anticancer agents that induce a specific type of cell death called methuosis. nih.gov

Antimicrobial Research: The objective in this area is to develop new agents to combat microbial infections, particularly those caused by resistant strains. Indole derivatives have shown potential as antibacterial and antifungal agents. austinpublishinggroup.commdpi.comfabad.org.tr For instance, research on indole-pyridine based chalcones demonstrated that these compounds exhibit moderate to good activity against various bacterial strains (like S. typhi and P. mirabilis) and the fungus Candida albicans. austinpublishinggroup.com Other studies have synthesized novel pyridyl-2-amidrazone-incorporated isatin (B1672199) Mannich bases, with one derivative showing high activity against S. aureus and E. coli. nih.gov

Antiviral Research: The design of novel antiviral drugs is another critical research objective. The indole scaffold is a key pharmacophore in this field, with derivatives being investigated for activity against various viruses, including HIV and coronaviruses. nih.govscientificarchives.commdpi.com For example, indole chloropyridinyl ester derivatives have been developed as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme for viral replication. nih.gov Structure-activity relationship studies showed that the position of the carboxylic acid on the indole ring was important for antiviral activity. nih.gov

Applications in Material Science

The unique photophysical properties of the this compound scaffold make it a target for research in material science, particularly for applications in optoelectronics. chemimpex.comchemimpex.com The primary objective is to develop novel organic materials for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netuniss.it

Blue Fluorescent Emitters: Researchers have designed and synthesized a series of aromatic compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core for use as deep blue fluorescent materials in OLEDs. rsc.org These materials exhibited high photoluminescence quantum yields and resulted in OLEDs with stable, deep blue emission. rsc.org

Iridium(III) Complexes for OLEDs: Iridium(III) complexes incorporating a 2-(pyridin-2-yl)indolo[3,2,1-jk]carbazole ligand have been synthesized. rsc.org OLEDs using these complexes as emitters demonstrated excellent performance, with high efficiency and narrow emission bandwidths, which is a desirable characteristic for display applications. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGGLCIDAMICTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296915 | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-40-5 | |

| Record name | 13228-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Pyridinyl 1h Indole and Its Advanced Derivatives

Direct Synthesis of 2-(2-Pyridinyl)-1H-indole

The direct synthesis of the this compound core is a focal point of organic synthesis, leading to the development of several effective methodologies.

Intramolecular Cyclodehydration Approaches

Intramolecular cyclodehydration presents a direct pathway to form the indole (B1671886) ring system. A notable method involves the use of triflic anhydride (B1165640) (Tf₂O) to activate aromatic tertiary amides, mediating their cyclization. acs.org This approach has been successfully applied to synthesize a variety of 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones) from readily available anthranilic acid derivatives. acs.org The process is generally efficient, demonstrating high functional group tolerance. acs.org Another strategy involves the PIFA-mediated intramolecular cyclization to construct the indole skeleton by connecting the N-atom on a side chain to the benzene (B151609) ring. organic-chemistry.org This method is characterized by its speed, with reactions often completing within 30 minutes, and its applicability to both electron-rich and electron-poor substrates. organic-chemistry.org

Catalytic Oxidative Coupling Strategies

Transition metal-catalyzed oxidative coupling reactions have emerged as powerful tools for constructing the this compound scaffold through C-H bond activation.

Palladium(II) catalysts are effective in promoting the oxidative coupling of N-aryl-2-aminopyridines with internal alkynes to form N-(2-pyridyl)indoles. nih.govacs.org This reaction proceeds via an ortho C-H activation of the N-aryl-2-aminopyridine. nih.govacs.org Simple palladium salts like Pd(MeCN)₂Cl₂ can be used without the need for additional ligands. snnu.edu.cn Copper(II) chloride (CuCl₂) often serves as the oxidant, though molecular oxygen can also be employed as a terminal oxidant. nih.govacs.org This palladium-catalyzed method is noted for its cost-effectiveness and broad substrate scope, particularly with a wider range of alkynes compared to other catalytic systems. nih.govacs.orgsnnu.edu.cn The regioselectivity of the C-H activation can be controlled by a directing group attached to the indole nitrogen. For instance, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C-2 position of the indole. unimi.it

Table 1: Palladium-Catalyzed Oxidative Coupling of N-aryl-2-pyridines and Alkynes snnu.edu.cn

| Entry | N-aryl-2-aminopyridine | Alkyne | Catalyst (mol %) | Oxidant | Yield (%) |

| 1 | N-phenyl-2-aminopyridine | Diphenylacetylene | Pd(MeCN)₂Cl₂ (4) | CuCl₂ | 82 |

| 2 | N-(4-methylphenyl)-2-aminopyridine | Diphenylacetylene | Pd(MeCN)₂Cl₂ (4) | CuCl₂ | 85 |

| 3 | N-(4-methoxyphenyl)-2-aminopyridine | Diphenylacetylene | Pd(MeCN)₂Cl₂ (4) | CuCl₂ | 89 |

| 4 | N-(4-chlorophenyl)-2-aminopyridine | Diphenylacetylene | Pd(MeCN)₂Cl₂ (4) | CuCl₂ | 78 |

Reaction conditions: N-aryl-2-aminopyridine (0.60 mmol), alkyne (0.90 mmol), Pd(MeCN)₂Cl₂ (4 mol %), CuCl₂ (2.1 equiv), DMF (3 mL), 105 °C, 12 h. snnu.edu.cn

Rhodium(III) catalysts also facilitate the synthesis of pyridinyl-substituted indoles through C-H activation. rsc.org These catalysts have been successfully used in the cross-dehydrogenative coupling of N-pyridinylindoles with various partners, such as benzo[b]thiophene 1,1-dioxides, through a directing-group-assisted C-H activation. acs.orgnih.gov While both rhodium and palladium are effective, they can exhibit complementary reactivity. For instance, under conditions where Rh(III) catalyzes the coupling of N-aryl-2-aminopyridines with acrylates, Pd(II) catalysts may lead to decomposition. snnu.edu.cn Conversely, the palladium-catalyzed coupling with alkynes often proves superior in terms of substrate scope and catalyst cost. snnu.edu.cn

Rhodium(III) catalysis has been employed for the C-2 alkylation of indoles with nitroalkenes, providing a direct route to 2-(2-nitroalkyl)indoles with high chemo- and regioselectivity. bohrium.com This method is also applicable to pyrrole (B145914) derivatives. bohrium.com Furthermore, Rh(III) catalysis has been used in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, showcasing the versatility of this catalytic system. acs.org

Alternative Cyclization and Condensation Reactions

Beyond catalytic C-H activation, other cyclization and condensation reactions provide viable routes to this compound.

A straightforward approach involves the condensation of pyridine-2-carbaldehyde with substituted anilines to form Schiff bases, which can then be further manipulated. dergipark.org.trresearchgate.net For instance, the reaction of 2-iodoaniline (B362364) with terminal alkynes, followed by a base-assisted cycloaddition, yields a variety of 2-arylindole derivatives. nih.gov This one-pot palladium-catalyzed Sonogashira-type alkynylation and subsequent cyclization is compatible with a range of functional groups on the terminal alkyne. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through various functionalization strategies that target specific positions on the indole nucleus. The reactivity of the indole ring is highest at the C3 position, followed by the N1 and C2 positions, while the benzene ring (C4-C7) is the least reactive towards electrophilic substitution. chim.itwikipedia.org However, the use of directing groups and specific catalytic systems can overcome these inherent reactivity patterns, enabling selective functionalization at less accessible sites. chim.it

Functionalization at the Indole Nitrogen (N1-Substitution)

Modification at the N1 position of the indole ring is a common strategy to introduce diverse functionalities and modulate the electronic properties of the molecule.

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of the N-H bond in indoles. Intermolecular Pd(II)-catalyzed N-H functionalization has been successfully employed to create N-substituted indoles. For instance, the coupling of indole with alkenes like 2-methyl-2-butene (B146552) can be achieved using a catalytic system of Pd(OAc)2 with co-oxidants such as Cu(OAc)2 and AgOTf, leading to N-prenylated indoles. beilstein-journals.org This method demonstrates good functional group tolerance and is applicable to derivatives like tryptophan. beilstein-journals.org

While direct N-alkylation with alkyl halides can be challenging due to competing C3-alkylation, a dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water, providing an effective route to N-alkylated products. organic-chemistry.org

Functionalization at the Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. wikipedia.orgquora.com

A variety of electrophilic substitution reactions readily occur at the C3 position of this compound. For example, Vilsmeier-Haack formylation introduces a formyl group exclusively at C3. wikipedia.org Similarly, the Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) yields gramine, a valuable synthetic intermediate. wikipedia.org

Alkylation at the C3 position can be achieved under various conditions. For instance, a metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols proceeds in moderate to high yields. chemrxiv.org This reaction is believed to proceed through a hydrogen autotransfer-type mechanism. chemrxiv.org Indole can also react with Michael acceptors, such as α,β-unsaturated ketones and nitriles, under acidic conditions to yield 3-substituted products. bhu.ac.in

| Reagent/Reaction | Product | Reference |

| Vilsmeier-Haack (DMF, POCl3) | 3-Formylindole | wikipedia.org |

| Mannich (Dimethylamine, Formaldehyde) | Gramine | wikipedia.org |

| α-Heteroaryl-substituted methyl alcohols (Cs2CO3/oxone®) | 3-Alkylindole | chemrxiv.org |

| Michael acceptors (acidic conditions) | 3-Substituted indole | bhu.ac.in |

Palladium-catalyzed C-H alkenylation offers a direct method for introducing vinyl groups at the C3 position. In the absence of a directing group on the indole nitrogen, alkenylation of N-benzyl-protected indole with alkenes, using PdCl2 as a catalyst and Cu(OAc)2 as an oxidant, occurs selectively at the C3 position. beilstein-journals.org The reaction of unprotected indoles with alkenes can also be achieved through an oxidative palladium-catalyzed reaction, with the outcome (C-C or C-N bond formation) being highly dependent on the solvent used. beilstein-journals.org

Functionalization at the Indole C4-C7 Positions (Benzene Ring)

Functionalization of the benzene portion of the indole ring is challenging due to its lower reactivity compared to the pyrrole ring. chim.itwikipedia.org Electrophilic substitution on the benzene ring typically occurs only after the N1, C2, and C3 positions are substituted. wikipedia.org However, strategic use of directing groups or specific reaction conditions can enable selective functionalization at these positions.

For instance, when electrophilic substitution is performed in a strongly acidic medium that exhaustively protonates the C3 position, the C5 position becomes the most favorable site for electrophilic attack. wikipedia.org Recent advancements have utilized directing groups at the N1 or C3 position to achieve site-selective functionalization at the C4, C6, and C7 positions. chim.itnih.govsci-hub.se For example, a pivaloyl directing group at the C3 position can facilitate C4-arylation. nih.gov Similarly, directing groups on the indole nitrogen, such as a pivaloyl group, have been used to achieve C7-alkenylation. chim.it The functionalization at the C5 position has been accomplished through methods like direct iodination. sci-hub.se

| Position | Method | Directing Group | Reference |

| C4 | Arylation | C3-Pivaloyl | nih.gov |

| C5 | Electrophilic Substitution | Strong Acid (C3 protonation) | wikipedia.org |

| C5 | Iodination | - | sci-hub.se |

| C7 | Alkenylation | N1-Pivaloyl | chim.it |

Functionalization at the Pyridine (B92270) Ring

The strategic functionalization of the pyridine ring within the this compound scaffold is a key approach to modulating the molecule's properties for various applications. Research has demonstrated that the pyridine nitrogen atom can act as a directing group, influencing the regioselectivity of C-H functionalization reactions.

Palladium-catalyzed reactions are a prominent method for modifying the pyridine ring. For instance, the use of a Pd(II) catalyst can achieve selective alkenylation at the C-2 position of the indole by coordinating to the pyridyl nitrogen. beilstein-journals.org This directing effect is crucial for achieving regioselectivity that might otherwise favor functionalization at the indole C-3 position. beilstein-journals.org The N-(2-pyridyl)sulfonyl group has also been employed as a removable directing group to facilitate Pd(II)-catalyzed C-H alkenylation at the indole C-2 position with a range of alkenes. beilstein-journals.org

Furthermore, late-stage functionalization of complex molecules containing a pyridine ring has been achieved through tandem C-H fluorination and nucleophilic aromatic substitution (SNAr). acs.org In a molecule containing both a 2-pyridyl substituted indole and a 3-chloropyridine, reaction with AgF₂ resulted in selective fluorination of the more basic pyridine system. acs.org This created a handle for subsequent SNAr reactions, allowing for the introduction of various pendant groups like alkoxy, amino, cyano, and pyrazolyl moieties. acs.org

The reactivity of the pyridine ring can also be influenced by its substitution pattern. Pyridines with electron-withdrawing groups generally exhibit reduced nucleophilicity, which can affect their participation in reactions like N-arylation. uiowa.edu Conversely, the presence of substituents can direct functionalization to specific positions. For example, 3-substituted pyridines often undergo fluorination selectively at the 2-position. acs.org

These methodologies highlight the importance of the pyridine ring not just as a structural component but as an active participant in directing chemical transformations, enabling the synthesis of a diverse array of functionalized this compound derivatives.

Multi-component Reactions Incorporating this compound Synthons

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single step. The incorporation of synthons related to this compound in MCRs allows for the rapid generation of diverse libraries of heterocyclic compounds.

One notable example involves the synthesis of indol-3-yl pyridine and 2,2'-bipyridine (B1663995) derivatives through a one-pot, multi-component reaction mediated by Indium(III) chloride. researchgate.net A previously reported method demonstrated that a mixture of a substituted aldehyde, 3-cyanoacetyl indole, and malononitrile (B47326) in the presence of InCl₃ in methanol (B129727) under reflux conditions afforded indol-3-yl pyridine derivatives in good yields. researchgate.net This highlights the utility of indole-based synthons in constructing pyridine-containing scaffolds.

Another strategy involves a four-component reaction of 5-R-isatins, malononitrile, monothiomalonamide, and triethylamine (B128534) to produce spiro[indole-3,4'-pyridine] derivatives. researchgate.net This reaction showcases the construction of complex spiro-heterocyclic systems incorporating an indole unit.

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is another powerful tool. It has been used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. beilstein-journals.org While not directly starting with a pre-formed this compound, this reaction exemplifies the assembly of a pyridine-fused system that can be conceptually related. The use of catalysts like heteropoly acids (HPW) can promote this reaction under environmentally benign conditions. beilstein-journals.org

MCRs have also been employed to synthesize pyrazolo[3,4-b]pyridine derivatives from the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes under microwave irradiation. nih.gov This demonstrates the versatility of MCRs in combining different heterocyclic synthons to create novel fused systems.

These examples underscore the power of MCRs to efficiently assemble complex molecules containing the this compound motif or related structures, providing rapid access to diverse chemical libraries for various scientific investigations.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and increased efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

A notable application is the microwave-assisted cycloisomerization of 2-alkynylanilines in water to produce 1H-indoles. elte.hu Specifically, this compound has been synthesized using this method. The reaction involves heating the corresponding 2-alkynylpyridine substrate in water at high temperatures (e.g., 200°C) under microwave irradiation. elte.hu The presence of certain salts, such as KCl or NaHCO₃, can influence the reaction yield. elte.hu

Another example is the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives through a three-component reaction, which proceeds in good to excellent yields. nih.gov The Bischler-Möhlau indole synthesis has also been shown to benefit from microwave irradiation, often resulting in improved yields and regioselectivity, particularly when conducted in the absence of a solvent. researchgate.net

Furthermore, palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamine carboxylates has been optimized using microwave heating. unina.it These reactions, conducted in a solvent like DMF, showed excellent yields and purity at lower temperatures and shorter reaction times compared to conventional heating. unina.it

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Bischler-Möhlau Indole Synthesis | Often low yields | Improved yields, solvent-free | Significant | researchgate.net |

| Pd-Catalyzed Indole Synthesis | 80°C, longer time | 60°C, shorter time | Comparable to better yields | unina.it |

| Three-component pyrazolo[3,4-b]pyridine synthesis | N/A | 160°C, 20 min | Good to excellent yields | nih.gov |

| Cycloisomerization of 2-alkynylanilines | N/A | 200°C, 15 min - 1.5 h | Up to 75% | elte.hu |

Solvent-Free or Aqueous Media Reactions

The use of water as a reaction medium or conducting reactions under solvent-free conditions are cornerstone principles of green chemistry. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

The synthesis of this compound has been achieved in aqueous media. For example, the microwave-promoted cycloisomerization of 2-alkynylanilines to form the indole ring system can be performed in water. elte.hu Palladium-catalyzed synthesis of 2-substituted indoles has also been successfully carried out in water, demonstrating the viability of aqueous conditions for transition-metal-catalyzed reactions. beilstein-journals.org

Solvent-free, or "neat," conditions have also been explored. The Bischler-Möhlau indole synthesis, for instance, can be performed under microwave irradiation without a solvent, which improves yields and regioselectivity. researchgate.net Similarly, a grindstone procedure for the synthesis of pyrazolo[4,3-e]pyridine compounds at room temperature represents a solvent-free, mechanochemical approach. tandfonline.com The synthesis of various indole derivatives has been reported under solvent-free conditions using microwave irradiation, leading to high yields in short reaction times. tandfonline.com

The synthesis of 2-arylimidazo[1,2-a]pyridines, a related heterocyclic system, has been efficiently performed "on water," where the insolubility of the reactants in water is thought to accelerate the reaction. acs.org In some cases, the addition of a surfactant like sodium dodecyl sulphate (SDS) in water can create micellar conditions that enhance substrate scope and yield. acs.org

Table 2: Examples of Green Synthesis of Indole and Related Heterocycles

| Reaction | Green Conditions | Catalyst/Promoter | Key Advantage | Reference |

|---|---|---|---|---|

| Cycloisomerization to form Indole | Water, Microwave | None/Inorganic Salts | Use of water as solvent | elte.hu |

| Pd-catalyzed Indole Synthesis | Water | Pd/C, PPh₃, CuI | Aqueous medium | beilstein-journals.org |

| Bischler-Möhlau Indole Synthesis | Solvent-free, Microwave | None | Avoids organic solvents | researchgate.net |

| Pyrazolo[4,3-e]pyridine Synthesis | Solvent-free, Grinding | None | Mechanochemical, room temp. | tandfonline.com |

| 2-Arylimidazo[1,2-a]pyridine Synthesis | "On Water" or Aqueous Micellar | Iodine | Avoids organic solvents | acs.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(2-Pyridinyl)-1H-indole, offering precise information about the hydrogen and carbon atoms within the molecule.

Detailed ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals for each proton, characterized by their chemical shifts (δ) in parts per million (ppm) and coupling patterns. A representative analysis in deuterated chloroform (B151607) (CDCl₃) shows a broad singlet for the indole (B1671886) N-H proton at approximately 10.19 ppm. rsc.org The protons of the pyridine (B92270) ring typically appear at the lower field region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. For instance, the proton at position 6 of the pyridine ring is observed as a doublet at around 8.62 ppm. rsc.org The protons on the indole and pyridine rings exhibit complex multiplets and doublets between 7.08 and 7.85 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indole N-H | 10.19 | br. s. | - |

| Pyridinyl H-6 | 8.62 | d | 4.9 |

| Pyridinyl H-3 | 7.85 | d | 7.8 |

| Indole H-4/Pyridinyl H-4 | 7.63 - 7.80 | m | - |

| Indole H-7 | 7.39 | d | 8.1 |

| Indole H-5/H-6/Pyridinyl H-5 | 7.11 - 7.32 | m | - |

| Indole H-3 | 7.08 | s | - |

Data recorded in CDCl₃ at 400 MHz. rsc.org Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Comprehensive ¹³C NMR Investigations of the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the pyridine ring are typically deshielded and appear at lower field values. In a CDCl₃ solvent, the carbon signals for the pyridine ring are observed at approximately δ 150.5 and 149.1 ppm. rsc.org The carbon atoms of the indole ring resonate at chemical shifts ranging from δ 100.7 to 136.8 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Pyridinyl C-2' | 150.5 |

| Pyridinyl C-6' | 149.1 |

| Indole C-7a | 136.8 |

| Pyridinyl C-4' | 136.7 |

| Indole C-2 | 129.1 |

| Pyridinyl C-5' | 123.2 |

| Indole C-6 | 122.0 |

| Indole C-4 | 121.2 |

| Indole C-5 | 120.1 |

| Pyridinyl C-3' | 120.0 |

| Indole C-3a | 111.5 |

| Indole H-3 | 100.7 |

Data recorded in CDCl₃ at 101 MHz. rsc.org Note: The specific assignment of closely spaced signals may require 2D NMR techniques.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu This allows for the tracing of proton connectivity within the indole and pyridine ring systems. For example, correlations would be observed between adjacent protons on the benzene (B151609) and pyridine rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each cross-peak in the HSQC spectrum represents a C-H bond. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is crucial for piecing together the different fragments of the molecule, for instance, by showing correlations between the protons on the pyridine ring and the carbons of the indole ring at the point of connection, thereby confirming the 2-(2-pyridinyl) substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation of this compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. For this compound (molecular formula C₁₃H₁₀N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 195.0917. rsc.org Experimental HRMS data show a measured m/z value of 195.0932, which is in close agreement with the calculated value, confirming the elemental composition of the compound. rsc.org

Fragmentation Pattern Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID), the this compound molecule will break apart in a predictable manner. The molecular ion peak [M]⁺ is expected to be prominent. Key fragmentation pathways would likely involve the cleavage of the bond between the indole and pyridine rings, leading to fragment ions corresponding to the pyridinyl cation and the indolyl radical or cation, and vice-versa. The stability of the aromatic indole and pyridine rings would influence the observed fragmentation pattern.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. While the crystal structure of this compound has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC number 616194), this section will discuss the key structural parameters and solid-state interactions based on analyses of this compound and closely related indole-pyridine systems. rsc.org

The structure of this compound consists of two planar heterocyclic systems, the indole ring and the pyridine ring, connected by a single carbon-carbon bond. In related structures, the indole and pyridine rings themselves are largely planar, but they are typically not coplanar with each other. rsc.org The dihedral angle between the mean planes of the indole and pyridine rings is a critical parameter that influences the molecule's electronic properties. In analogous compounds, this angle can vary significantly depending on the substituents and crystal packing forces. For instance, in a derivative of 2-phenyl-1H-indole, the dihedral angle between the indole and phenyl rings is 47.79 (6)°. uq.edu.au For this compound, a key feature is the ability to exist as two distinct rotamers (syn and anti) based on the relative orientation of the indole N-H bond and the pyridine nitrogen atom. Ab initio calculations predict that the syn form, where the two nitrogen atoms are on the same side, is more stable by approximately 4.3 kcal/mol. acs.org

Table 1: Typical Bond Parameters in Indole-Aryl Structures This table presents representative data from analogous compounds to illustrate expected values for this compound.

| Parameter | Description | Typical Value |

| Bond Lengths | ||

| C-C (inter-ring) | Length of the bond connecting the indole and pyridine rings. | ~1.47 Å |

| C-N (indole) | Average length of carbon-nitrogen bonds within the indole ring. | ~1.37-1.38 Å |

| C=N (pyridine) | Length of the carbon-nitrogen double bond in the pyridine ring. | ~1.34 Å |

| Bond Angles | ||

| C-C-N | Angle involving the inter-ring bond and ring atoms. | ~120° |

| Dihedral Angles | ||

| Indole-Pyridine | Angle between the planes of the two aromatic rings. | 3-58° nih.goviucr.org |

Note: The exact values for this compound would be found in its specific crystallographic information file.

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. A dominant interaction in the solid state of similar compounds is the hydrogen bond formed between the indole N-H group (a hydrogen bond donor) and the nitrogen atom of the pyridine ring (a hydrogen bond acceptor) of an adjacent molecule. uohyd.ac.in This N-H···N interaction often leads to the formation of centrosymmetric dimers, which create stable, repeating structural motifs. uohyd.ac.in

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The photophysical behavior of this compound is particularly noteworthy, displaying strong fluorescence that is highly sensitive to its environment. This sensitivity is primarily rooted in the conformational equilibrium between its syn and anti rotamers. acs.orgnih.gov

This compound and its derivatives typically exhibit strong UV absorption and are highly fluorescent. rsc.orgacs.org In non-polar and aprotic solvents, the compound is strongly emissive. acs.orgnih.gov This emission originates almost exclusively from the syn conformer, which is the more stable form in the ground state in these environments. acs.org

The fluorescence properties change dramatically in the presence of protic solvents like alcohols or water. The formation of cyclic, doubly hydrogen-bonded complexes between the syn rotamer and a solvent molecule creates an efficient pathway for non-radiative decay of the excited state. acs.orgnih.gov This process, which may involve photoinduced double proton transfer or enhanced internal conversion, effectively quenches the fluorescence of the syn form. acs.org Consequently, any observed fluorescence in such solvents is primarily due to the anti conformer, which cannot form these cyclic complexes. acs.orgnih.gov

Table 2: Photophysical Data for this compound Analogues in Various Media

| Compound | Medium | Absorption λmax (nm) | Emission λmax (nm) |

| 2-(2'-pyridyl)-5-methylindole | Water | - | ~420-425 |

| 2-(2'-pyridyl)-5-methylindole | Phospholipid Vesicles | - | Blue-shifted from water |

| Indole | - | 270 | - |

Data compiled from references nih.govacs.org.

Solvatochromism: The compound exhibits significant solvatochromism, meaning its absorption and emission spectra are highly dependent on the polarity of the solvent. acs.org As discussed, the most dramatic effect is the fluorescence quenching observed in protic solvents. acs.orgnih.gov Furthermore, studies on related derivatives show a pronounced blue shift (a shift to shorter wavelengths) in the emission maximum when the molecule is transferred from a polar aqueous environment to a non-polar, hydrophobic one, such as the interior of a lipid membrane. nih.govacs.org This effect is attributed to the change in solvent-solute interactions and the stabilization of different electronic states in different environments. The ground-state equilibrium between syn and anti rotamers is itself solvent-dependent; in alcohols, the population of the anti form increases significantly. acs.orgnih.gov

pH Sensitivity: The fluorescence of this compound is also sensitive to pH. The molecule has two potential sites for protonation: the indole nitrogen and the pyridine nitrogen. Under strongly acidic conditions (e.g., pH below 4), the indole N-H group can be protonated, which has been shown in similar indole-based probes to result in weak fluorescence intensity. rsc.org Protonation of the pyridine nitrogen atom is also expected to occur in acidic solutions. This would alter the intramolecular charge transfer (ICT) characteristics of the molecule, as the pyridinium (B92312) ring becomes a much stronger electron-withdrawing group. This change in electronic structure typically leads to a significant blue shift in the emission wavelength and can also affect the fluorescence intensity. rsc.org This pH-dependent fluorescence provides a basis for its potential use as a sensor in chemical or biological systems.

Conformational Analysis and Theoretical Chemistry of 2 2 Pyridinyl 1h Indole

Rotameric Forms and Interconversion

The connection between the indole (B1671886) and pyridine (B92270) rings in 2-(2-Pyridinyl)-1H-indole is a single bond, allowing for rotation that gives rise to distinct conformational isomers, or rotamers.

This compound can exist in two primary planar rotameric forms: syn and anti. researchgate.netacs.org These conformers are defined by the relative orientation of the indole N-H group and the pyridine nitrogen atom. In the syn conformation, both nitrogen atoms are on the same side of the C-C bond linking the two heterocyclic rings, whereas in the anti form, they are on opposite sides.

Ab initio calculations have determined that in the gas phase or in aprotic solvents, the syn form is the more stable conformer by approximately 4.3 kcal/mol. acs.org This preference is attributed to favorable electrostatic interactions in the syn arrangement. Only the syn conformer is detected in aprotic solvents. acs.org

| Solvent Type | Dominant Conformer | Approximate Population | Reference |

|---|---|---|---|

| Aprotic (e.g., n-hexane, acetonitrile) | Syn | ~100% | acs.org |

| Protic (e.g., alcohols) | Anti | ~80% | acs.org |

The relative stability of the rotamers is highly dependent on the solvent environment. acs.org A significant shift in the conformational equilibrium is observed when moving from aprotic to protic solvents. Fluorescence and NMR NOE experiments have shown that in alcohols, a reversal of stability occurs, with the anti conformer becoming the predominant species, accounting for about 80% of the population in the ground state. acs.org

This change is a direct consequence of specific intermolecular hydrogen bonding interactions with the solvent molecules, which preferentially stabilize the anti form. acs.org While this rotamerization is prominent in alcohols, studies in bulk water solution found no evidence for the syn → anti interconversion, though the process was observed in acetonitrile/water mixtures. acs.org

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the structure and photophysics of this compound, manifesting as both intramolecular and intermolecular interactions.

An intramolecular hydrogen bond of the N-H···N type can form in the syn conformer between the hydrogen atom of the indole N-H group and the lone pair of electrons on the pyridine nitrogen atom. acs.orgscielo.org.mx The formation of this six-membered ring is a stabilizing factor for the syn conformation in non-competing solvent environments. scielo.org.mx The ability to form this bond is exclusive to the syn rotamer and is a key feature distinguishing its behavior from the anti form. researchgate.net

In protic solvents such as alcohols and water, this compound engages in strong intermolecular hydrogen bonding. acs.org These interactions can disrupt the intramolecular hydrogen bond of the syn conformer and lead to the formation of various solvated complexes. nih.gov

Molecular dynamics (MD) simulations have provided detailed insight into these interactions. In bulk methanol (B129727), this compound is predicted to exist in three main forms with comparable populations: one cyclic, doubly hydrogen-bonded species and two different noncyclic forms. acs.org The cyclic structure involves the solvent molecule acting as a bridge, simultaneously donating a hydrogen bond to the pyridine nitrogen and accepting one from the indole N-H. This type of cyclic complex can only be formed by the syn rotamer. researchgate.netacs.org The stabilization of the anti conformer in alcohols is achieved through non-cyclic hydrogen bonding where separate solvent molecules interact with the indole N-H and the pyridine nitrogen. acs.org

| Complex Type | Description | Associated Rotamer | Reference |

|---|---|---|---|

| Cyclic 1:1 Complex | A single methanol molecule forms a bridge between the indole N-H and pyridine N sites. | Syn | acs.org |

| Noncyclic Complexes | Methanol molecules interact separately with the N-H (donor) and pyridine N (acceptor) sites. | Anti / Syn | acs.org |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been an essential computational tool for elucidating the conformational preferences and energetic landscape of this compound and its interactions. acs.orgresearchgate.netijcsi.pro DFT calculations corroborate experimental findings, predicting that the syn conformer is more stable than the anti conformer in the absence of specific solvent interactions. acs.org

DFT studies have been successfully applied to model the intermolecular hydrogen bonds between the molecule and hydroxylic solvents like methanol and water. acs.org These calculations help predict the stability of different solvated complexes. For instance, DFT results indicate that the stability of cyclic 1:1 complexes with methanol increases in the order 7-azaindole (B17877) < this compound < 1H-pyrrolo[3,2-h]quinoline. acs.org Such theoretical investigations are crucial for interpreting experimental data, such as vibrational spectra of hydrogen-bonded clusters and solvent-dependent photophysical behavior. acs.orgrsc.org The methodology allows for the calculation of properties like optimized geometries, charge distribution, and the energy of frontier molecular orbitals (HOMO-LUMO), providing a deeper understanding of the molecule's reactivity and electronic structure. mdpi.comeurjchem.com

Geometry Optimization and Energetic Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable conformations of this compound. tandfonline.com Geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. arxiv.org For this compound, two primary planar conformers are considered: a syn conformer, where the nitrogen atoms of the pyridine and indole rings are on the same side with respect to the inter-ring bond, and an anti conformer, where they are on opposite sides.

Studies have shown that the relative stability of these conformers can depend on the computational method and the environment (gas phase vs. solvent). researchgate.net In the gas phase, the syn conformation is often found to be the most stable. researchgate.net The energetic analysis also involves calculating the rotational energy barrier between the conformers by scanning the potential energy surface as a function of the dihedral angle between the indole and pyridine rings. uni-muenchen.de This provides insight into the flexibility of the molecule and the likelihood of interconversion between conformers at a given temperature.

Below is a table summarizing typical geometric parameters for the optimized syn conformer of this compound, calculated using DFT methods.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C(indole)-C(pyridine) | ~1.47 Å |

| Bond Length | N(indole)-H | ~1.01 Å |

| Bond Angle | C(indole)-C(inter-ring)-C(pyridine) | ~121° |

| Dihedral Angle | N(indole)-C-C-N(pyridine) | ~0° (syn) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the chemical reactivity and electronic properties of molecules. udel.edulibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is predominantly located on the electron-deficient pyridine ring. researchgate.net This distribution suggests that the indole moiety acts as the primary electron donor (nucleophile), and the pyridine moiety acts as the electron acceptor (electrophile). nih.gov A smaller HOMO-LUMO gap implies a higher propensity for intramolecular charge transfer (ICT) from the indole to the pyridine ring upon electronic excitation and indicates greater chemical reactivity. nih.gov

The following table presents representative FMO energies for this compound.

| Orbital | Energy (eV) |

| HOMO | ~ -5.5 to -6.0 eV |

| LUMO | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orgresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the pyridine ring, indicating it is the most likely site for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net The region around the N-H group of the indole ring shows a positive potential (colored blue), identifying it as a hydrogen bond donor site. researchgate.net The indole ring generally exhibits a more negative potential compared to the pyridine ring, consistent with the FMO analysis that identifies it as the electron-donating part of the molecule. bindingdb.org

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, often performed using DFT calculations, helps in the assignment of experimental infrared (IR) and Raman spectra. core.ac.uk By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, key vibrational modes include:

N-H stretching of the indole ring, typically observed in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching from both rings, found between 3000 and 3100 cm⁻¹.

Aromatic C=C and C=N stretching vibrations within the indole and pyridine rings, which appear in the 1400-1650 cm⁻¹ region.

Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational properties and can help confirm the computed geometry. worldscientific.com

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| Indole N-H Stretch | 3450 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic Ring Stretch | 1400 - 1650 |

NMR Chemical Shift Prediction

Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netescholarship.org These predictions are valuable for confirming the structure of a compound and for assigning signals in experimental NMR spectra. sigmaaldrich.comthieme-connect.de

The accuracy of the predicted shifts depends on the level of theory, basis set, and the inclusion of solvent effects. escholarship.org For this compound, the chemical shifts are influenced by the electron density at each nucleus and the magnetic anisotropy effects from the aromatic rings. ucl.ac.uk Protons on the pyridine ring are generally deshielded compared to those on the indole ring due to the electron-withdrawing nature of the pyridine nitrogen. The proton attached to the indole nitrogen typically appears as a broad signal at a downfield chemical shift. rsc.org

A comparison of calculated and experimental chemical shifts can provide strong evidence for the correct structural assignment. escholarship.org

| Nucleus | Predicted Chemical Shift Range (ppm) |

| Indole N-H | 10.0 - 12.0 |

| Pyridine H (ortho to N) | 8.5 - 9.0 |

| Other Aromatic H | 7.0 - 8.0 |

| Indole C (adjacent to N) | 135 - 140 |

| Pyridine C (adjacent to N) | 148 - 152 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational changes and interactions with the environment. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible from static quantum chemical calculations. nih.gov

Conformational Dynamics in Different Environments

MD simulations of this compound can be used to explore its conformational dynamics in various environments, such as in a vacuum, in different solvents, or within a biological system like a lipid membrane. nih.govacs.org These simulations can reveal the preferred conformations and the frequency of transitions between them.

In aqueous solution, the interactions between the molecule and water molecules, particularly hydrogen bonding to the indole N-H and the pyridine nitrogen, can significantly influence the conformational landscape. acs.org Simulations can show how the molecule's orientation and conformation change as it moves from a polar aqueous environment to a nonpolar lipid environment. acs.org Such studies have demonstrated that indole derivatives like this compound tend to partition into the hydrophobic core of lipid bilayers, where their conformation may differ from that in bulk water. acs.org The simulations can quantify the residence time of different conformers and the free energy profile associated with the rotation around the C-C bond linking the two rings, providing a dynamic picture of the molecule's structural flexibility.

Interactions with Biological Membranes

The interaction of this compound derivatives with biological membranes has been investigated using fluorescence spectroscopy and molecular dynamics (MD) simulations. acs.org These studies utilize environment-sensitive derivatives like 2-(2′-pyridyl)-5-methylindole (5M-PyIn-0), which are structurally similar to the parent compound. acs.orgnih.gov

These compounds exhibit strong fluorescence in nonpolar and aprotic solvents but are almost non-emissive in aqueous solutions due to efficient quenching by water molecules. acs.org Upon introduction to phospholipid vesicles, a dramatic increase in fluorescence intensity is observed, accompanied by a significant blue shift in the emission maximum. acs.org This phenomenon indicates that the fluorophores partition from the aqueous environment into the lipid bilayer. acs.org

The partitioning process is thermodynamically favorable, with Gibbs free energy values ranging from -7.1 to -8.0 kcal/mol, showing only slight dependence on the specific lipid composition of the membrane. acs.org

Table 4.4.2: Gibbs Free Energy of Membrane Partitioning for Indole Derivatives

| Compound | Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|

| 2-(2′-pyridyl)-5-methylindole | -7.1 to -8.0 |

| 2-[2′-(4′,6′-dimethylpyrimidyl)]-indole | -7.1 to -8.0 |

Data obtained from fluorescence titration with phospholipid vesicles. acs.org

Atomistic MD simulations support these experimental findings, demonstrating that these indole derivatives rapidly bind to and partition deeply within the lipid bilayer. acs.org The simulations reveal a preference for localization within the hydrophobic, water-free core of the membrane, at a depth of 10–15 Å from the bilayer center. acs.org This deep partitioning effectively shields the molecule from water, inhibiting the hydrogen-bonding interactions that cause fluorescence quenching in aqueous solutions. acs.org The simulations also show a rapid, nanosecond-scale decrease in solute-solvent hydrogen bonding as the molecules passively diffuse from water into the membrane. acs.org

Excited-State Dynamics and Photoreactivity

The photophysics of this compound and related bifunctional molecules are governed by processes that occur after the absorption of light, leading to an electronically excited state. nih.govnih.gov The key deactivation pathways for the excited state involve photoinduced proton transfer and internal conversion, which are often competitive and highly dependent on the molecular conformation and environment. acs.orgnih.gov

Photoinduced Proton Transfer Mechanisms

Upon photoexcitation, the acidity of the indole N-H proton donor and the basicity of the pyridine nitrogen acceptor are enhanced. researchgate.net This change in electronic distribution facilitates an excited-state intramolecular proton transfer (ESIPT) in the syn conformer. researchgate.netresearchgate.net This process is often mediated by solvent molecules in protic environments. acs.org

For the syn conformer, the formation of cyclic, doubly hydrogen-bonded complexes with protic solvents (like alcohols or water) provides a specific pathway for a photoinduced double proton transfer (PDPT). acs.org This solvent-assisted mechanism is a primary reason for the efficient fluorescence quenching observed in these solvents. acs.orgnih.gov

Computational studies have elucidated an electron-driven proton-transfer (EDPT) mechanism for these systems. nih.gov In this model, highly polar charge-transfer states drive the proton transfer, which can lead to a conical intersection between the first excited state (S1) and the ground state (S0) potential energy surfaces. nih.gov For some intramolecularly hydrogen-bonded systems, this process may also involve out-of-plane twisting of the molecular framework to achieve a barrierless path to the conical intersection. nih.gov

Internal Conversion Pathways

Internal conversion is a non-radiative pathway for an excited molecule to return to its ground state. For this compound, this process is a significant contributor to the deactivation of the S1 excited state, competing directly with fluorescence and proton transfer. acs.orgnih.gov

The fluorescence quenching observed in cyclic solvates is attributed to two competing mechanisms: the photoinduced dual proton transfer and an enhanced internal conversion from the S1 to the S0 state. nih.gov The EDPT mechanism provides a direct link between proton transfer and internal conversion. nih.gov The proton transfer leads the molecule to a region of the potential energy surface where the S1 and S0 states intersect (a conical intersection), which facilitates extremely rapid, ultrafast internal conversion to the ground state. nih.gov This efficient non-radiative decay channel explains the low fluorescence quantum yield of the syn conformer in environments that promote hydrogen bonding. acs.orgnih.gov

Reactivity and Mechanistic Investigations of 2 2 Pyridinyl 1h Indole

Electrophilic and Nucleophilic Reactions

The duality of the electronic nature of 2-(2-Pyridinyl)-1H-indole makes it amenable to both electrophilic and nucleophilic attacks, though these typically occur at different sites within the molecule. The indole (B1671886) ring serves as the primary site for electrophilic attack, while the pyridine (B92270) ring is the target for nucleophiles.

Regioselectivity of Substitution on Indole and Pyridine Rings

The regioselectivity of substitution reactions on this compound is a direct consequence of the electronic properties of the indole and pyridine systems.

Electrophilic Substitution: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The highest electron density is located at the C3 position of the pyrrole (B145914) moiety. This is because the intermediate carbocation formed by an attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. The presence of the electron-withdrawing pyridinyl group at the C2 position slightly deactivates the indole ring towards electrophilic attack compared to unsubstituted indole, but the strong directing effect of the indole nitrogen ensures that electrophilic substitution still occurs preferentially at the C3 position.

In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. chim.itresearchgate.net Electrophilic substitution on the pyridine ring requires harsh reaction conditions and generally proceeds at the C3' and C5' positions, which are meta to the nitrogen atom and less deactivated. chim.it

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2', C4', and C6'). However, in this compound, the C2' position is already substituted. Therefore, nucleophilic attack, typically requiring a strong nucleophile and sometimes the presence of a leaving group, would be expected to occur at the C4' or C6' positions of the pyridine ring. The indole ring is generally unreactive towards nucleophiles unless activated by a strong electron-withdrawing group.

Reactions at the Indole N1 Position

The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and an acidic proton. This allows for reactions with both electrophiles and bases.

Deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH), generates an indolyl anion. youtube.com This anion is a potent nucleophile and can readily react with various electrophiles, leading to N-alkylation or N-acylation products. This method is a common strategy for introducing a wide range of substituents at the N1 position, which can be used to modify the molecule's properties or to serve as a protecting group in subsequent reactions.

| Reagent/Catalyst | Conditions | Product |

| Sodium Hydride, Alkyl Halide (e.g., CH₃I) | THF, 0 °C to rt | 1-Methyl-2-(2-pyridinyl)-1H-indole |

| Sodium Hydride, Acyl Chloride (e.g., Acetyl Chloride) | THF, 0 °C to rt | 1-Acetyl-2-(2-pyridinyl)-1H-indole |

| Copper Iodide, Tri(p-tolyl)phosphine, Potassium Hydroxide, N-Tosylhydrazone | Solvent, Heat | N-Alkyl-2-(2-pyridinyl)-1H-indole |

This table presents illustrative examples of N1-position reactions based on general indole chemistry.

Reactions at the Indole C3 Position

As the most nucleophilic carbon, the C3 position of the indole ring is the primary site for electrophilic attack. Several classic organic reactions can be employed to functionalize this position.

The Vilsmeier-Haack reaction , using a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is a highly effective method for introducing a formyl group at the C3 position of indoles. nih.govresearchgate.net This reaction proceeds via the formation of an electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring.

Another important C3 functionalization is the Mannich reaction . This reaction involves an aminoalkylation of the C3 position using formaldehyde (B43269), a primary or secondary amine, and an acid catalyst. nih.gov This provides a straightforward route to gramine analogues, which are valuable synthetic intermediates.

This table presents illustrative examples of C3-position reactions based on general indole chemistry.

Cycloaddition Reactions

The π-electron systems of both the indole and pyridine rings in this compound allow the molecule to participate in various cycloaddition reactions, providing pathways to complex polycyclic structures.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. acs.org The indole nucleus can participate in Diels-Alder reactions in several ways. The C2-C3 double bond can act as a dienophile, reacting with a diene to form a fused six-membered ring. Alternatively, indole derivatives can be designed to act as dienes.

The pyridine ring itself does not typically act as a diene in normal-demand Diels-Alder reactions. However, certain derivatives, such as 2-pyridones, can function as dienes, reacting with dienophiles to form bicyclic adducts. researchgate.netchemrxiv.org Furthermore, the pyridine ring can be activated to participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient heterocycle acts as the diene and reacts with an electron-rich dienophile. researchgate.net

For this compound, cycloaddition reactions would likely involve the C2-C3 bond of the indole acting as a dienophile or require prior modification, such as oxidation of the pyridine ring or conversion to a pyridone, to facilitate its participation as a diene.

Intramolecular vs. Intermolecular Cycloadditions

Both intramolecular and intermolecular cycloadditions are valuable strategies for constructing complex molecular architectures from indole derivatives.

Intermolecular cycloadditions involve the reaction of this compound (or a derivative) with a separate reactant. A notable example is the [2+2] photocycloaddition, where the indole C2-C3 double bond can react with an alkene under photochemical conditions to form a cyclobutane-fused indoline. nih.gov This reaction provides a powerful tool for building strained ring systems.

Intramolecular cycloadditions occur when the diene and dienophile (or equivalent reactive partners) are tethered within the same molecule. nih.gov For a derivative of this compound to undergo an intramolecular cycloaddition, a suitable reactive partner would need to be attached to either the indole nitrogen, the pyridine ring, or the indole benzene ring via a flexible linker. For example, an alkenyl or alkynyl group attached to the indole nitrogen could potentially undergo an intramolecular Diels-Alder reaction with the pyridine ring (if activated) or an intramolecular [2+2] cycloaddition with the indole C2-C3 bond. Intramolecular variants are often favored entropically over their intermolecular counterparts. researchgate.net

| Cycloaddition Type | Reactant(s) | Conditions | Product Type |

| Intermolecular [2+2] | Alkene (e.g., Ethylene) | hv (Photochemical) | Cyclobutane-fused indoline |

| Intramolecular Diels-Alder | N1-alkenyl substituted derivative | Heat or Lewis Acid | Fused polycyclic system |

This table illustrates potential cycloaddition reactions involving the this compound scaffold.

Metal Complexation and Coordination Chemistry

The compound this compound is a heterocyclic organic molecule that features a pyridine ring linked to an indole structure. cymitquimica.com This unique combination of two aromatic systems contributes to its stability and diverse reactivity, particularly in the realm of coordination chemistry. cymitquimica.com It is well-recognized for its ability to coordinate with metal ions, a property stemming from the presence of electron-donating nitrogen atoms within its structure. cymitquimica.com

This compound, sometimes referred to as 'ind-py', primarily functions as a bidentate N,N-chelating ligand. mdpi.com It coordinates to metal centers through the nitrogen atom of the pyridine ring and a nitrogen atom from the indole moiety. cymitquimica.comresearchgate.net A critical feature of this ligand is the acidic proton on the indole nitrogen (N-H). This proton can be readily removed, often with a mild base, allowing the ligand to bind as a monoanionic, bidentate donor. mdpi.comacs.org This anionic character enhances the electron-donating ability of the ligand and stabilizes the resulting metal complexes. The versatile binding modes and electronic properties of this compound have made it a subject of interest in the development of novel metal complexes. mdpi.comnih.gov

A variety of transition metal complexes featuring the this compound ligand have been successfully synthesized and characterized. mdpi.comnih.gov Notably, a series of half-sandwich organometallic complexes with rhodium (Rh), iridium (Ir), ruthenium (Ru), and osmium (Os) have been prepared. mdpi.com The general synthetic strategy involves the reaction of the appropriate metal-halide dimers, such as [CpMCl₂]₂ (where M = Rh, Ir and Cp = pentamethylcyclopentadienyl) or [(p-cym)MCl₂]₂ (where M = Ru, Os and p-cym = p-cymene), with this compound. mdpi.com This reaction is typically carried out in a dry solvent like dichloromethane and in the presence of a base, such as triethylamine (B128534), to facilitate the deprotonation of the indole ring. mdpi.com

These complexes are routinely characterized using a suite of spectroscopic and analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). mdpi.comnih.gov In some cases, the molecular structures have been definitively determined by single-crystal X-ray diffraction. mdpi.com Research has also documented complexes with other metals, including palladium (Pd), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netnih.govmdpi.com

| Complex | Metal Precursor | Ligand | Yield | Characterization (HRMS-ESI⁺) | Reference |

|---|---|---|---|---|---|

| [CpRh(ind-py)Cl] | [(Cp)RhCl₂]₂ | This compound | 65.0% | Calculated (M-Cl)⁺ 431.0911 m/z, Found 431.0908 m/z | mdpi.com |

| [CpIr(ind-py)Cl] | [(Cp)IrCl₂]₂ | This compound | 27.2% | Calculated (M-Cl)⁺ 521.1569 m/z, Found 521.1564 m/z | mdpi.com |

| [(p-cym)Ru(ind-py)Cl] | [(p-cym)RuCl₂]₂ | This compound | 48.5% | Calculated (M-Cl)⁺ 429.0680 m/z, Found 429.0679 m/z | mdpi.com |

| [(p-cym)Os(ind-py)Cl] | [(p-cym)OsCl₂]₂ | This compound | 52.4% | Calculated (M-Cl)⁺ 519.1338 m/z, Found 519.1339 m/z | mdpi.com |

Cyclometalation is a significant reaction pathway for ligands like this compound and its analogues. This process involves the intramolecular activation of a carbon-hydrogen (C-H) bond on the ligand by the coordinated metal center, resulting in the formation of a stable metallacycle. For ligands that are structural analogues of this compound, reactions with ruthenium precursors like [Ru(bpy-d₈)₂Cl₂] have been shown to proceed via cyclometalation concurrent with the deprotonation of the heterocyclic N-H bond. acs.org This reaction creates a robust chemical structure where the ligand is bound to the metal through both a nitrogen donor and a carbon-metal bond, enhancing the stability and modifying the electronic properties of the complex. acs.org

Catalysis by this compound Metal Complexes

Metal complexes derived from this compound and related structures have demonstrated notable catalytic activity in various chemical transformations. For instance, palladium complexes incorporating pyridinyl-indole functionalities have been successfully applied as catalysts in Suzuki C-C coupling reactions. mdpi.com Furthermore, the half-sandwich Rh(III), Ir(III), Ru(II), and Os(II) complexes containing the this compound ligand have been identified as catalytically active, particularly in reactions relevant to biological systems. mdpi.com

A key area of investigation for these organometallic complexes is their ability to induce oxidative stress within cellular environments. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov The catalytically active half-sandwich complexes of Rh, Ir, Ru, and Os have been shown to be particularly effective at altering the intracellular ratio of the nicotinamide (B372718) adenine (B156593) dinucleotide coenzyme pair, NAD⁺ and NADH. mdpi.com By catalyzing transfer hydrogenation reactions, these complexes can disrupt the delicate NAD⁺/NADH equilibrium, which is crucial for maintaining cellular redox homeostasis. mdpi.com Cancer cells, which often exist in a state of heightened metabolic activity and constant oxidative stress, are especially vulnerable to such disruptions, making this a promising mechanism for targeted anticancer activity. mdpi.com